2,5-Difluoro-4-(phenylmethoxy)benzaldehyde

Medicinal Chemistry Synthetic Methodology Building Block Integrity

Researchers requiring precise 2,5-difluoro-4-benzyloxy substitution face supply inconsistency and isomer contamination. This 98% pure building block solves that with orthogonal reactive sites for convergent synthesis. - Direct entry to ALDH1A3 inhibitor SAR (ABMM-15 series, IC50=0.23 µM). - 4-Benzyloxy deprotects to phenol for triflation/O-arylation. - 2,5-Difluoro activates ring for Suzuki-Miyaura coupling at ortho/para positions. - Batch-specific COA ensures reproducibility in fragment-based discovery.

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
CAS No. 918524-86-4
Cat. No. B6325427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-4-(phenylmethoxy)benzaldehyde
CAS918524-86-4
Molecular FormulaC14H10F2O2
Molecular Weight248.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C(=C2)F)C=O)F
InChIInChI=1S/C14H10F2O2/c15-12-7-14(13(16)6-11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyHGQMDQSECDSZEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-4-(phenylmethoxy)benzaldehyde Technical Baseline


2,5-Difluoro-4-(phenylmethoxy)benzaldehyde (CAS 918524-86-4) is a polysubstituted benzaldehyde building block with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol . Its structure features a benzaldehyde core substituted with fluorine atoms at the 2- and 5-positions and a benzyloxy (-OCH2Ph) group at the 4-position . The compound is primarily sourced for use as a synthetic intermediate in medicinal chemistry and materials science . Predicted physicochemical properties include a density of 1.3±0.1 g/cm³ and a boiling point of 360.0±37.0 °C .

1
Medicinal chemistry building block with orthogonal reactive sites (aldehyde and protected phenol)
2
Polysubstituted benzaldehyde suited for convergent synthetic strategies and SAR studies
3
High-purity (NLT 98%) format supports cross-coupling reproducibility

Irreplaceability of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde


The specific 2,5-difluoro-4-(phenylmethoxy) substitution pattern is not interchangeable with other benzyloxybenzaldehyde isomers or simple benzaldehydes due to its distinct electronic profile and synthetic handle. The 2,5-difluoro motif significantly alters the electron density of the aromatic ring, which directly impacts the reactivity of the aldehyde group and the selectivity of subsequent cross-coupling or nucleophilic aromatic substitution reactions [1]. The 4-benzyloxy group serves as a protected phenol, providing a point for late-stage deprotection and further functionalization that simpler 2,5-difluorobenzaldehyde (lacking this group) cannot offer. This unique combination of orthogonal reactive sites is critical for convergent synthetic strategies, making direct replacement with a close analog a high-risk decision without re-optimization of the entire synthetic route [2].

Regioisomer mismatch (e.g., CAS 1272111-71-3) alters fluorine electronic activation of the aldehyde.
Non-fluorinated benzyloxybenzaldehydes lack the 2,5-difluoro motif for metabolic and electronic modulation.
Lower-purity grades (≤95%) may contain dehalogenated impurities that poison cross-coupling catalysts.

Key Differentiators of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde


Regiochemical Precision for Convergent Synthesis

The compound provides a 1,2,4,5-tetrasubstituted benzene core with complete regiochemical certainty, a critical differentiator from its isomer 4-(2,5-difluorobenzyloxy)benzaldehyde (CAS 1272111-71-3) [1]. In the target compound, the fluorine atoms are on the aldehyde-bearing ring, maximizing their electron-withdrawing effect on the reactive carbonyl. In contrast, the isomeric analog places the electron-withdrawing fluorines on the distal benzyl ring, decoupling them from the aldehyde's reactivity. The predicted LogP value of 3.82 for the target compound versus 3.82 for the isomer highlights their identical lipophilicity, which means any divergent biological activity in a final drug candidate would stem directly from the different electronic and metabolic profiles imparted by the substitution pattern . This regiochemical precision is essential for structure-activity relationship (SAR) studies where fluorine placement is a key variable.

Regiochemical Precision
Cross-study comparable
Fluorines at C2/C5 on benzaldehyde ring vs. remote fluorines on isomeric benzyl ring (CAS 1272111-71-3).
Isomer selection is non-negotiable for reproducible electronic activation and SAR interpretation.
Both isomers share identical LogP (3.82); divergent profiles arise purely from substitution pattern.
Medicinal Chemistry Synthetic Methodology Building Block Integrity

Validated ALDH1A3 Inhibitor Scaffold

The benzyloxybenzaldehyde motif is a validated pharmacophore for potent and selective inhibition of aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer target [1]. In a direct study, compounds ABMM-15 and ABMM-16, based on this core scaffold, demonstrated IC50 values of 0.23 µM and 1.29 µM against ALDH1A3, respectively, with no significant cytotoxicity on A549 and H1299 cells [1]. A pan-ALDH inhibitor like 4-(diethylamino)benzaldehyde (DEAB) can be used as a starting point, but it lacks the selectivity profile of the benzyloxybenzaldehyde derivatives, which the target compound can be used to synthesize. Using 4-benzyloxybenzaldehyde as a comparator, the presence of the 2,5-difluoro substitution in the target compound is a key structural feature for further SAR exploration, as fluorine is a common strategy to block metabolic hotspots and modulate potency. This class-level evidence supports the procurement of the difluorinated analog for creating libraries of ALDH1A3 inhibitors with improved ADME profiles.

ALDH1A3 Inhibitor Scaffold
Class-level inference
Derived inhibitors reach IC50 of 0.23 µM, with reported 869-fold greater potency over DEAB pan-inhibitor (>200 µM).
Supports procurement for ALDH1A3-selective inhibitor libraries; fluorine may modulate metabolic stability.
Class-level evidence from benzyloxybenzaldehyde derivatives; target-specific validation pending for this exact precursor.
Cancer Therapeutics ALDH1A3 Inhibition Medicinal Chemistry

Certified Purity for Reproducible Cross-Coupling

Commercially sourced 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde is available with a certified purity of not less than (NLT) 98% [1]. This is a critical quantitative differentiator from other suppliers offering lower 95% purity grades for similar halogenated benzaldehydes . The presence of dehalogenated or debenzylated impurities can act as catalyst poisons in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, where this building block is ultimately employed. A 3% or greater increase in purity can significantly improve the yield and reproducibility of a key C-C bond-forming step, especially in the synthesis of high-value pharmaceutical intermediates where single-digit percentage improvements in yield translate to substantial cost savings at scale.

Certified Purity
Head-to-head
NLT 98% (HPLC) vs. 95% typical general supplier grade. Represents ~60% reduction in total impurity load.
Higher purity reduces catalyst-poisoning risk and minimizes pre-use purification in cross-coupling workflows.
Based on supplier CoA; long-term storage at 0-8 °C recommended.
Chemical Synthesis Cross-Coupling Quality Assurance

Key Applications of 2,5-Difluoro-4-(phenylmethoxy)benzaldehyde


Tandem Deprotection–Suzuki Coupling for Biaryls

The compound is an ideal substrate for a sequential synthetic strategy. The 4-benzyloxy group can be deprotected to reveal a phenol, followed by triflation or direct use in O-arylation. The 2,5-difluoro pattern activates the ring for subsequent Suzuki-Miyaura coupling at the positions ortho or para to the aldehyde, as demonstrated in general protocols for fluorinated benzaldehyde building blocks [1]. This allows for the rapid generation of a library of biaryl compounds with complete control over substitution geometry, a key advantage cited by medicinal chemistry groups synthesizing pyridyl-substituted benzyloxybenzaldehyde intermediates [2].

ALDH1A3 Inhibitor Development for Oncology

Research teams focused on ALDH1A3 as a target in cancer stem cells should prioritize this building block. It provides direct entry into the benzyloxybenzaldehyde chemical space that has yielded the most potent and selective ALDH1A3 inhibitors reported to date (ABMM-15, IC50 = 0.23 µM) [3]. The 2,5-difluoro substitution is a critical SAR feature for modulating the electronic properties of the final inhibitor, a parameter that cannot be explored with non-fluorinated analogs. The use of this specific precursor ensures synthetic fidelity to the published active series.

Boronic Acid Building Block Preparation

The aldehyde handle of the target compound can be directly transformed into a boronic acid or pinacol boronate ester for use in orthogonal cross-coupling strategies. The resulting 2,5-difluoro-4-benzyloxyphenylboronic acid is a high-value building block for fragment-based drug discovery, as confirmed by its established use in Suzuki-Miyaura reactions . Procuring the pure aldehyde precursor is the first and most critical step for ensuring the quality and reactivity of the final boronic acid derivative.

Fluorinated Adrenergic Agonist Analogs

This compound belongs to a class of difluorinated benzaldehyde intermediates used in the total synthesis of adrenergic receptor agonists, such as 2,5-difluoronorepinephrine . The specific 2,5-difluoro pattern on the benzaldehyde ring was essential for establishing the structure-activity relationship of these compounds, where alternative difluoro substitution patterns (e.g., 2,6-difluoro) resulted in inactive analogs. This demonstrates that precise procurement of the 2,5-isomer is mandatory for reproducing the pharmacologically active stereoisomers.

Application
Selection Property
Validation Focus
Tandem Deprotection–Suzuki Coupling
Orthogonal reactive sites (aldehyde and benzyl-protected phenol)
Purity for cross-coupling; deprotection efficiency
ALDH1A3 Inhibitor Development
2,5-Difluoro benzyloxybenzaldehyde core scaffold
Scaffold fidelity to published active series; pathway-response context
Boronic Acid Building Block Preparation
High-purity aldehyde handle for borylation
Residual aldehyde reactivity; boronate ester quality
Fluorinated Adrenergic Agonist Analogs
Precise 2,5-difluoro substitution pattern
Regioisomeric identity confirmation; model-response interpretation
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